molecular formula C9H3BrF4N2O2 B8089234 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B8089234
M. Wt: 327.03 g/mol
InChI Key: ZXYRRPHAVDEXJE-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the bromine and fluorine atoms: Halogenation reactions using bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively, are employed.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross

Properties

IUPAC Name

6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF4N2O2/c10-3-1-4(11)7-15-6(9(12,13)14)5(8(17)18)16(7)2-3/h1-2H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYRRPHAVDEXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Br)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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